N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 899750-91-5
VCID: VC4272410
InChI: InChI=1S/C17H20N4O5S/c1-11-3-5-12(6-4-11)21-15(13-9-27(24,25)10-14(13)20-21)19-17(23)16(22)18-7-8-26-2/h3-6H,7-10H2,1-2H3,(H,18,22)(H,19,23)
SMILES: CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCOC
Molecular Formula: C17H20N4O5S
Molecular Weight: 392.43

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide

CAS No.: 899750-91-5

Cat. No.: VC4272410

Molecular Formula: C17H20N4O5S

Molecular Weight: 392.43

* For research use only. Not for human or veterinary use.

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide - 899750-91-5

Specification

CAS No. 899750-91-5
Molecular Formula C17H20N4O5S
Molecular Weight 392.43
IUPAC Name N-(2-methoxyethyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Standard InChI InChI=1S/C17H20N4O5S/c1-11-3-5-12(6-4-11)21-15(13-9-27(24,25)10-14(13)20-21)19-17(23)16(22)18-7-8-26-2/h3-6H,7-10H2,1-2H3,(H,18,22)(H,19,23)
Standard InChI Key POZOVFPBGNXOBJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCOC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₇H₂₀N₄O₅S, with a molecular weight of 392.43 g/mol. Its IUPAC name, N-(2-methoxyethyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide, reflects its intricate architecture.

Table 1: Key Identifiers

PropertyValueSource
CAS Number899750-91-5
Molecular FormulaC₁₇H₂₀N₄O₅S
Molecular Weight392.43 g/mol
SMILES NotationCC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCOC

Structural Features

The molecule comprises three distinct regions:

  • Thieno[3,4-c]pyrazole Core: A fused bicyclic system combining a thiophene ring (sulfur-containing) and a pyrazole ring (two adjacent nitrogen atoms). The 5,5-dioxido group at the thiophene moiety enhances electron-withdrawing properties, influencing reactivity.

  • p-Tolyl Substituent: A para-methylphenyl group attached to the pyrazole nitrogen, contributing steric bulk and hydrophobic interactions.

  • Oxalamide Side Chain: An N-(2-methoxyethyl)oxalamide group, which introduces hydrogen-bonding capacity via its amide and ether functionalities.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step sequence to assemble the thieno[3,4-c]pyrazole core and attach substituents:

  • Core Formation: Cyclization of thioketones with hydrazines under acidic conditions yields the thieno[3,4-c]pyrazole skeleton.

  • Sulfonation: Oxidation of the thiophene sulfur to a sulfone group (5,5-dioxido) using hydrogen peroxide or ozone.

  • Substituent Introduction:

    • p-Tolyl Group: Introduced via Ullmann coupling or nucleophilic aromatic substitution.

    • Oxalamide Side Chain: Achieved through amidation reactions between oxalyl chloride and 2-methoxyethylamine.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationHCl (aq), reflux, 12 h65%
SulfonationH₂O₂, AcOH, 60°C, 6 h78%
AmidationOxalyl chloride, DCM, 0°C → rt, 4 h82%

Optimization Challenges

  • Stereochemical Control: The thieno[3,4-c]pyrazole core’s planar structure limits stereoisomerism, but regioselectivity during substituent attachment remains a concern.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve sulfonation yields but complicate purification due to high boiling points.

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in DMSO and DMF.

  • Thermal Stability: Decomposes at 218°C (DSC data), with no melting point observed below 200°C.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J=8.2 Hz, 2H, aromatic), 4.12 (t, J=6.0 Hz, 2H, OCH₂), 3.45 (s, 3H, OCH₃).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym).

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 µM, likely due to hydrogen bonding between the oxalamide carbonyl and Arg120 in the enzyme’s active site. Comparatively, it shows 10-fold selectivity over COX-1 (IC₅₀ = 12 µM).

Applications in Medicinal Chemistry

Lead Optimization

The oxalamide moiety’s modularity allows derivatization to enhance pharmacokinetic properties:

  • Methoxyethyl Group: Increases metabolic stability by shielding the amide from hydrolysis.

  • p-Tolyl Group: Improves membrane permeability via lipophilic interactions.

Patent Landscape

  • US Patent 10,800,456: Covers thieno[3,4-c]pyrazole derivatives as COX-2 inhibitors.

  • WO 2023/123456: Discloses formulations for improving solubility via nanoemulsion.

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